1-(4-fluorobenzenesulfonyl)-N-(6-methoxy-1,3-benzothiazol-2-yl)piperidine-4-carboxamide
Description
This compound features a piperidine-4-carboxamide core substituted with a 4-fluorobenzenesulfonyl group at position 1 and a 6-methoxy-1,3-benzothiazol-2-yl moiety at the amide nitrogen. Its synthesis likely involves sulfonylation of piperidine-4-carboxylic acid derivatives followed by coupling with 6-methoxy-1,3-benzothiazol-2-amine, analogous to methods in and .
Properties
IUPAC Name |
1-(4-fluorophenyl)sulfonyl-N-(6-methoxy-1,3-benzothiazol-2-yl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN3O4S2/c1-28-15-4-7-17-18(12-15)29-20(22-17)23-19(25)13-8-10-24(11-9-13)30(26,27)16-5-2-14(21)3-6-16/h2-7,12-13H,8-11H2,1H3,(H,22,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOQQNJWKKPUSFE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(S2)NC(=O)C3CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Piperidine-4-Carboxamide Derivatives with Varying Sulfonyl Substituents
- N-(4-(Benzo[d]thiazol-2-yl)phenyl)-1-((2,4-dichlorophenyl)sulfonyl)piperidine-4-carboxamide (4–20)
- Target compound : The direct attachment of 6-methoxy-benzothiazole and 4-fluorobenzenesulfonyl may improve solubility and target affinity compared to bulkier dichloro/dibromo analogs.
Piperidine-4-Carboxamides with Acyl vs. Sulfonyl Groups
and highlight 1-(2-furoyl)-N-(6-methyl-1,3-benzothiazol-2-yl)piperidine-4-carboxamide :
- Key differences : Replacement of sulfonyl with furoyl (acyl group) reduces electrophilicity and hydrogen-bond acceptor capacity.
- Biological implications : Sulfonyl groups often enhance metabolic stability and binding to charged residues in enzymes, as seen in protease inhibitors () .
Methoxy-Substituted Benzothiazole Derivatives
and describe 2-(adamantan-1-yl)-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide :
- Key differences : Adamantyl group introduces lipophilicity, favoring membrane penetration. However, the lack of a sulfonyl group limits interactions with polar targets.
- Structural data : X-ray crystallography confirms planar acetamide-benzothiazole conjugation, similar to the carboxamide linkage in the target compound .
Comparative Analysis of Physicochemical and Spectral Properties
Pharmacological Potential and Limitations
- Advantages : The 4-fluorobenzenesulfonyl group may enhance selectivity for sulfonamide-binding enzymes (e.g., carbonic anhydrases), while the 6-methoxy-benzothiazole could improve CNS penetration.
- Limitations : High molecular weight (~465 g/mol) may reduce oral bioavailability, necessitating formulation optimization.
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